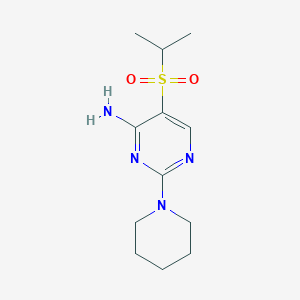

5-(Isopropylsulfonyl)-2-piperidinopyrimidin-4-amine

Description

Properties

IUPAC Name |

2-piperidin-1-yl-5-propan-2-ylsulfonylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2S/c1-9(2)19(17,18)10-8-14-12(15-11(10)13)16-6-4-3-5-7-16/h8-9H,3-7H2,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIHKPOAMYVAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CN=C(N=C1N)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381066 | |

| Record name | 2-(Piperidin-1-yl)-5-(propane-2-sulfonyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-15-0 | |

| Record name | 5-[(1-Methylethyl)sulfonyl]-2-(1-piperidinyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperidin-1-yl)-5-(propane-2-sulfonyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopropylsulfonyl)-2-piperidinopyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

Sulfonylation: The isopropylsulfonyl group can be introduced through a sulfonylation reaction using isopropylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Isopropylsulfonyl)-2-piperidinopyrimidin-4-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and neurological disorders.

Biological Research: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

Pharmaceutical Research: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(Isopropylsulfonyl)-2-piperidinopyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropylsulfonyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may exert its effects through inhibition or activation of these targets, depending on the specific biological pathway involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Replacing piperidine with 2-pyridyl (PI-19212) introduces aromatic π-stacking capability but reduces basicity, which may alter target selectivity .

Biological Activity :

- Analogs like Ceritinib Impurity 5 and VX-970 demonstrate the importance of sulfonyl groups in kinase inhibition. The target compound’s piperidine and amine groups may similarly engage in hydrogen bonding with ATP-binding pockets .

- Dichloro-substituted analogs (e.g., ) show increased lipophilicity, suggesting the target compound’s NH₂ group at position 4 could improve aqueous solubility .

Synthetic Challenges: Synthesis of the target compound likely involves multi-step routes, as seen in (e.g., tin chloride reduction, acrylation). Piperidine introduction may require Buchwald-Hartwig amination or nucleophilic substitution . Purification challenges are noted for analogs like Ceritinib Impurity 5 due to high molecular weight and complex substituents .

Physicochemical and Spectroscopic Data

- HR-MS : For morpholine analog (), observed m/z 436.1616 ([M+H]⁺) aligns with calculated values, confirming structural integrity. The target compound’s estimated molecular ion would be ~286.3 .

- Crystallography : Pyrimidine derivatives () exhibit intramolecular N–H⋯N hydrogen bonds (2.982 Å) and dihedral angles (11.3–70.1°) influencing conformation. The target compound’s piperidine ring may adopt similar torsional angles for optimal binding .

Biological Activity

5-(Isopropylsulfonyl)-2-piperidinopyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring and a pyrimidine moiety, which are known to contribute to various biological activities. The presence of the isopropylsulfonyl group enhances its solubility and interaction with biological targets.

Research indicates that this compound may act through several mechanisms, primarily involving the inhibition of specific kinases and enzymes involved in cellular signaling pathways. For instance, it has shown potential in inhibiting the activity of anaplastic lymphoma kinase (ALK), which is crucial in certain cancer types. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, particularly in ALK-positive anaplastic large cell lymphoma (ALCL) models .

Biological Activity

The biological activities attributed to this compound include:

- Anticancer Activity : Studies have demonstrated its effectiveness against ALK-positive cancers by inducing apoptosis through mitochondrial pathways and inhibiting downstream signaling pathways such as PI3K/Akt and JAK3/STAT3 .

- Antimicrobial Properties : Preliminary evaluations suggest that this compound may exhibit antimicrobial activity, although detailed studies are necessary to fully characterize its efficacy against various pathogens .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of ALK, apoptosis induction | |

| Antimicrobial | Potential activity against specific pathogens |

Case Study 1: ALK Inhibition in Cancer Therapy

In a study focused on ALK-positive anaplastic large cell lymphoma, this compound was tested alongside ceritinib, a known ALK inhibitor. The results indicated that the compound exhibited superior anti-proliferative effects compared to ceritinib, highlighting its potential as a therapeutic agent for resistant forms of ALCL. The study detailed the compound's ability to induce apoptosis via caspase pathways and inhibit critical signaling pathways involved in tumor growth .

Case Study 2: Antimicrobial Evaluation

A separate investigation assessed the antimicrobial properties of various piperidine derivatives, including this compound. The compound was tested against a panel of bacterial strains, showing promising results that warrant further exploration into its mechanism of action and potential applications in treating infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(isopropylsulfonyl)-2-piperidinopyrimidin-4-amine?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine core. For example, sulfonylation at the 5-position using isopropylsulfonyl chloride under basic conditions (e.g., NaH in THF) can introduce the isopropylsulfonyl group. Subsequent piperidine substitution at the 2-position may require Buchwald-Hartwig amination or nucleophilic aromatic substitution, optimized with catalysts like Pd(OAc)₂/Xantphos for improved yields . Reaction monitoring via TLC or HPLC and purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient) are critical for isolating high-purity intermediates.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For instance, the isopropylsulfonyl group shows distinct doublets in ¹H NMR (δ ~1.3–1.5 ppm for CH₃ groups) and a singlet for the piperidine protons (δ ~3.0–3.5 ppm) .

- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~339.2 for C₁₂H₂₂N₄O₂S) .

- X-ray Crystallography : Resolves stereochemical ambiguities, as seen in structurally similar pyrimidine derivatives .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification.

- Stability : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, with HPLC monitoring over 24–72 hours. Compare degradation kinetics to establish shelf-life .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace isopropylsulfonyl with methylsulfonyl or aryl groups) to evaluate electronic/steric effects.

- Enzyme Assays : Use fluorescence-based assays (e.g., methionine aminopeptidase-1 inhibition) with IC₅₀ determination. Compare inhibition profiles across analogs to identify key functional groups .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and validate with crystallographic data .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration.

- Quantum Chemical Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reactivity (e.g., sulfonylation efficiency) .

- Machine Learning : Train models on existing pyrimidine datasets to predict metabolic stability or toxicity .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).

- Dose-Response Analysis : Generate full dose-response curves (e.g., 0.1–100 µM) to confirm potency trends.

- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers and adjust for batch effects .

Q. What experimental approaches mitigate regioselectivity challenges during functionalization of the pyrimidine core?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on piperidine) to steer sulfonylation to the 5-position.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific positions.

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time—lower temperatures favor kinetic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.